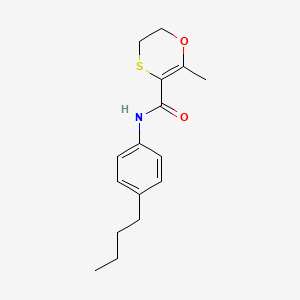
N-(4-Butylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Butylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide is an organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of oxathiine derivatives, which are known for their diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide typically involves the reaction of 4-butylaniline with 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Butylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxathiine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated oxathiine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(4-Butylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Butylphenyl)-2-methyl-1,4-oxathiine-3-carboxamide
- N-(4-Butylphenyl)-2-methyl-5,6-dihydro-1,4-thiazine-3-carboxamide
- N-(4-Butylphenyl)-2-methyl-1,4-thiazine-3-carboxamide
Uniqueness
N-(4-Butylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide stands out due to its unique oxathiine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and potential biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
60462-45-5 |
|---|---|
Molecular Formula |
C16H21NO2S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxamide |
InChI |
InChI=1S/C16H21NO2S/c1-3-4-5-13-6-8-14(9-7-13)17-16(18)15-12(2)19-10-11-20-15/h6-9H,3-5,10-11H2,1-2H3,(H,17,18) |
InChI Key |
SPEBMCCKFNPZGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(OCCS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


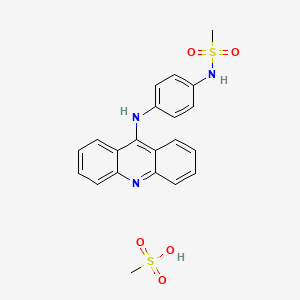
![1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene](/img/structure/B14620218.png)
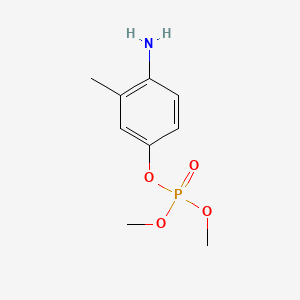


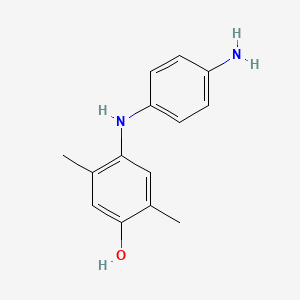
![4-{[(Triphenylstannyl)oxy]carbonyl}pyridine](/img/structure/B14620244.png)
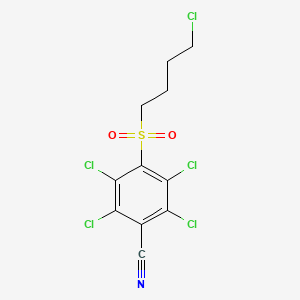
![2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14620259.png)

![[(Bromomethyl)selanyl]benzene](/img/structure/B14620278.png)
![Pyrimido[1,2-a]indole, 6,7,8,9-tetrahydro-2,4-dimethyl-](/img/structure/B14620290.png)
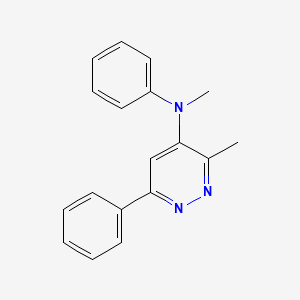
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione](/img/structure/B14620302.png)
